3-Chloro-5,6-dimethylpyrazin-2-amine

Description

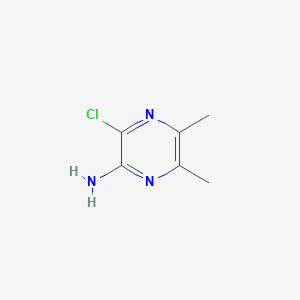

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5,6-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABOTYHSSBSAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305221 | |

| Record name | 3-chloro-5,6-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39213-71-3 | |

| Record name | 39213-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-5,6-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 39213-71-3)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This versatile heterocyclic compound is a valuable building block in modern synthetic chemistry, offering a unique scaffold for the generation of diverse molecular libraries. We will delve into its fundamental properties, synthesis, reactivity, analytical characterization, and safe handling protocols, providing field-proven insights to empower your research and development endeavors.

This compound is a substituted pyrazine, a class of aromatic heterocycles that are prevalent in numerous biologically active compounds and natural products.[1][2] The specific arrangement of the chloro, amino, and two methyl groups on the pyrazine ring imparts a distinct electronic and steric profile, making it a strategic intermediate for targeted synthesis. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the amino group provides a handle for amide bond formation, alkylation, and other transformations.

The key physicochemical properties are summarized below, providing essential data for reaction planning, solubility screening, and analytical method development.

| Property | Value | Source |

| CAS Number | 39213-71-3 | [3] |

| Molecular Formula | C₆H₈ClN₃ | [3] |

| Molecular Weight | 157.60 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | [3] |

| XLogP3-AA | 1.2 | [3] |

| Topological Polar Surface Area | 51.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

Synthesis and Purification Strategy

While specific literature detailing the exact synthesis of this compound is not extensively published, a robust and logical synthetic route can be designed based on established pyrazine chemistry. The most direct approach involves the sequential functionalization of a commercially available dimethylpyrazine core.

A plausible and efficient pathway begins with 2,3-dimethylpyrazine, proceeds through a directed chlorination, and concludes with amination. This strategy is chosen for its convergence and reliance on well-understood, scalable reaction classes.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating Approach

This protocol is a representative procedure derived from common practices in heterocyclic chemistry.[4][5] Each step includes rationale and validation checkpoints.

Step A: Dichlorination of 2,3-Dimethylpyrazine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylpyrazine (1.0 equiv).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, ~5-10 equiv) as the solvent and chlorinating agent. Cool the mixture to 0 °C in an ice bath.

-

Chlorination: Slowly add N-chlorosuccinimide (NCS, 2.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Using a slight excess of NCS ensures complete dichlorination. POCl₃ serves as both a reagent and a medium that facilitates the reaction.

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by TLC or GC-MS, checking for the disappearance of the starting material and mono-chlorinated intermediates.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution. Trustworthiness: This quenching and neutralization must be done slowly and with cooling to control the exothermic reaction of POCl₃ with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude 2,5-dichloro-3,6-dimethylpyrazine can be purified by column chromatography on silica gel or by recrystallization.

Step B: Regioselective Amination

-

Setup: In a pressure-rated vessel, dissolve the purified 2,5-dichloro-3,6-dimethylpyrazine (1.0 equiv) in a suitable solvent such as dioxane or THF.

-

Reagent Addition: Add a source of ammonia. A solution of ammonia in methanol (7N) or the use of an ammonia surrogate in a Buchwald-Hartwig amination protocol is effective. For the latter, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a ligand (e.g., Xantphos, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours. Causality: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chloro-substituents activates the ring, but heating is required. The regioselectivity is governed by the electronic and steric environment, often favoring substitution at one position over the other.

-

Monitoring: Monitor the reaction by LC-MS to track the formation of the mono-aminated product and consumption of the dichloro starting material.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The final product, this compound, is purified via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Two singlets in the aliphatic region (δ ~2.3-2.6 ppm) corresponding to the two non-equivalent methyl groups. A broad singlet in the δ ~4.5-5.5 ppm range for the -NH₂ protons. |

| ¹³C NMR | Four distinct signals in the aromatic/heteroaromatic region for the pyrazine ring carbons. Two signals in the aliphatic region for the methyl carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 158.05. |

| HPLC/UPLC | Purity assessment should yield >95% peak area for the main component. |

Note: Specific chemical shifts in NMR are dependent on the solvent used. Advanced 2D NMR techniques like HMBC and HSQC can be used for unambiguous assignment of all protons and carbons.[6]

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites, which can be addressed orthogonally.

-

N-Functionalization: The primary amine at the C2 position is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides, reductive amination with aldehydes, and alkylation to form secondary amines.

-

C-Functionalization (SNAr): The chlorine atom at the C3 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, including O-nucleophiles (alcohols, phenols), S-nucleophiles (thiols), and N-nucleophiles (amines), expanding the chemical space accessible from this scaffold.

This dual reactivity makes it an ideal starting point for constructing libraries of compounds for screening in drug discovery programs. Pyrazine derivatives are known to possess a wide range of biological activities, including roles as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][7] For instance, related heterocyclic cores are central to targeted therapies like HER2 inhibitors.[8]

Caption: Key reactivity pathways for synthetic diversification.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. The following guidelines are based on general safety data for related chlorinated and aminated heterocyclic compounds.[9][10][11]

Hazard Identification

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12][13] |

| Skin Irritation | Causes skin irritation.[13] |

| Eye Irritation | Causes serious eye irritation.[13] |

| Respiratory Irritation | May cause respiratory irritation.[13] |

Protocol for Safe Handling

-

Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][11] Ensure eyewash stations and safety showers are readily accessible.[12][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[11][12]

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11][13]

-

-

Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][15] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[10][12]

References

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. synerzine.com [synerzine.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. chemscene.com [chemscene.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5,6-dimethylpyrazin-2-amine

Introduction: Unveiling a Key Heterocyclic Building Block

3-Chloro-5,6-dimethylpyrazin-2-amine, a substituted aminopyrazine, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The unique arrangement of its chloro, amino, and methyl functional groups on the pyrazine core imparts specific electronic and steric properties, making it a valuable synthon for the development of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery and process development, enabling researchers to predict its behavior in various chemical and biological systems, design appropriate analytical methods, and ensure safe handling and storage.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, offering both established data and practical, field-proven methodologies for its characterization.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available from chemical supplier databases, others, such as melting point and precise water solubility, are not yet widely reported in the public domain and require experimental determination.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | Alfa Chemistry[1] |

| Molecular Weight | 157.60 g/mol | Alfa Chemistry[1] |

| IUPAC Name | This compound | Alfa Chemistry[1] |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | Alfa Chemistry[1] |

| Boiling Point | 265.8°C (Predicted) | Xidian Reagent[2] |

| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[1] |

| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[1] |

| XLogP3-AA (Lipophilicity) | 1.2 | Alfa Chemistry[1] |

Structural Elucidation and Molecular Visualization

The chemical structure of this compound is fundamental to its properties and reactivity.

References

An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5,6-dimethylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. This particular derivative is substituted with a chloro group at the 3-position, an amino group at the 2-position, and two methyl groups at the 5- and 6-positions. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key considerations for its use in a research and development setting.

Molecular Structure and Properties

The structural and electronic characteristics of this compound dictate its reactivity and potential applications. Understanding these fundamental properties is crucial for its effective utilization in synthesis and drug design.

Molecular Formula and Weight

The chemical formula for this compound is C6H8ClN3.[1] This composition gives it a molecular weight of approximately 157.60 g/mol .[1][2]

Structural Representation

The core of the molecule is a pyrazine ring, which imparts aromatic stability. The substituents play a critical role in its chemical behavior. The amino group is an electron-donating group, which can influence the reactivity of the pyrazine ring, making it more susceptible to electrophilic substitution at certain positions. Conversely, the chloro group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but provides a reactive site for nucleophilic substitution.

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C6H8ClN3 | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39213-71-3 | [1][2] |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| XLogP3-AA | 1.2 | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Expertise & Experience Insight: The low rotatable bond count suggests a rigid molecular structure, which can be advantageous in drug design for achieving specific binding conformations. The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting reasonable cell permeability.

Experimental Protocols: A Self-Validating System

The following section outlines a standard experimental workflow for the characterization of this compound, ensuring the identity and purity of the compound.

Workflow for Compound Verification

This workflow provides a logical sequence of analytical techniques to confirm the structural integrity and purity of the target molecule.

Caption: Experimental workflow for the characterization of this compound.

Step-by-Step Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the proton and carbon framework of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

Causality: The choice of deuterated solvent is critical to avoid large solvent peaks that could obscure the analyte signals. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons (e.g., -NH₂).

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum. Expected signals would include two singlets for the two non-equivalent methyl groups and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment of the pyrazine ring.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each signal.

-

Compare the observed chemical shifts and integration values with the expected structure of this compound.

-

Trustworthiness: This protocol is self-validating as the combination of ¹H and ¹³C NMR provides a unique fingerprint of the molecule. Any deviation from the expected spectra would indicate the presence of impurities or an incorrect structure.

Applications in Research and Development

Substituted pyrazines are a well-established class of compounds in drug discovery. The presence of the chloro and amino groups on the this compound scaffold offers multiple avenues for synthetic modification, making it an attractive starting material for the development of novel therapeutic agents. For instance, the chloro group can be displaced by various nucleophiles in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce diverse functionalities. The amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, properties, and appropriate analytical characterization is paramount for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for ensuring the quality and identity of this compound, thereby enabling its effective use in the synthesis of more complex molecules with potential biological activity.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-5,6-dimethylpyrazin-2-amine

Foreword: The Strategic Importance of Substituted Pyrazines

In the landscape of modern medicinal and agricultural chemistry, the pyrazine scaffold stands as a cornerstone heterocyclic motif. Its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions have cemented its role in a multitude of bioactive molecules. Among its derivatives, 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS No: 39213-71-3) emerges as a particularly valuable building block.[1] Its trifunctional nature—comprising a reactive chlorine atom, a nucleophilic amino group, and a sterically defined dimethylated core—offers a versatile platform for library synthesis and lead optimization. This guide provides a detailed, field-proven pathway for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations essential for successful and reproducible execution.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The primary retrosynthetic disconnections for this compound point towards a reliable and scalable two-step approach.

Caption: Retrosynthetic pathway for the target molecule.

The key C-Cl bond is logically traced back to a hydroxyl group, a common and efficient transformation. This identifies 3-Amino-5,6-dimethylpyrazin-2-ol as the pivotal intermediate.[2] The pyrazine ring itself is disconnected via a classical condensation reaction, revealing commercially available and cost-effective starting materials: Diacetyl (2,3-butanedione) and Aminomalonamide . This strategy is predicated on forming the stable heterocyclic core first, followed by a robust functional group interconversion.

The Core Synthesis Pathway: From Simple Precursors to a Complex Scaffold

The forward synthesis is executed in two primary stages: the construction of the pyrazinone ring system, followed by a targeted chlorination.

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol

The formation of the pyrazine ring is achieved through the condensation of an α-dicarbonyl compound (diacetyl) with an α-aminocarbonyl compound containing a second amino or amido group (aminomalonamide).

-

Mechanism and Rationale: This reaction proceeds via a base-catalyzed cascade. The amine of aminomalonamide performs a nucleophilic attack on one of the carbonyls of diacetyl. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the second carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazinone ring. The choice of a mild base like sodium hydroxide is critical to facilitate the initial deprotonation and catalyze the condensation without promoting unwanted side reactions.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group of the pyrazinone intermediate into a chloro group. This is a classic transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

-

Mechanism and Rationale: The pyrazinone exists in tautomeric equilibrium with its pyrazinol form. The oxygen atom of the hydroxyl/carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion, released from POCl₃, then performs a nucleophilic aromatic substitution (SNAr-type) reaction at the carbon atom, displacing the phosphate ester and yielding the desired chloro-substituted pyrazine. The reaction is typically driven to completion by heating under reflux.[3]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification.

Protocol 1: Preparation of 3-Amino-5,6-dimethylpyrazin-2-ol

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminomalonamide (0.1 mol) in a 1:1 mixture of ethanol and water (200 mL).

-

Reaction Initiation: To the stirred solution, add diacetyl (2,3-butanedione) (0.1 mol) dropwise at room temperature.

-

Base Catalysis: Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 9-10.

-

Thermal Drive: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. Neutralize the mixture carefully with 2M hydrochloric acid (HCl) to a pH of ~7.

-

Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

-

Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a pale yellow to off-white solid and can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Preparation of this compound

-

Reagent Setup: (Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water). To a 250 mL flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the dried 3-Amino-5,6-dimethylpyrazin-2-ol (0.08 mol) from the previous step.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (80 mL, ~10 equivalents) to the flask at room temperature with stirring. The mixture will become a slurry.

-

Thermal Drive: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should become a clearer, dark solution as it proceeds.

-

Workup and Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. (Extreme Caution: Exothermic reaction). Slowly and carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 500 g) with vigorous stirring.

-

Neutralization and Isolation: The excess POCl₃ will be hydrolyzed. The acidic aqueous solution is then slowly neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8. This must be done in an ice bath to control the exotherm. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water to remove inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[4]

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ring Formation | Diacetyl, Aminomalonamide, NaOH | Ethanol/Water | 80 - 90 | 4 - 6 | 75 - 85 |

| 2 | Chlorination | 3-Amino-5,6-dimethylpyrazin-2-ol, POCl₃ | Neat POCl₃ | 105 - 110 | 3 - 5 | 65 - 80 |

Concluding Remarks

The synthetic pathway detailed herein provides a reliable and scalable method for producing this compound. The strategy relies on fundamental, well-understood organic reactions, ensuring its accessibility and reproducibility. By understanding the causality behind each experimental choice—from the selection of base in the condensation step to the careful quenching of the potent chlorinating agent—researchers can confidently execute this synthesis. This versatile intermediate serves as a valuable entry point for the development of novel pharmaceuticals and agrochemicals, underscoring the importance of robust and well-documented synthetic chemistry in the advancement of science.

References

Spectroscopic Characterization of 3-Chloro-5,6-dimethylpyrazin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Chloro-5,6-dimethylpyrazin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from analogous pyrazine derivatives.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₈ClN₃, belongs to the pyrazine class of compounds. Pyrazines are a significant group of nitrogen-containing heterocyclic compounds that are integral to the food and flavor industry and serve as crucial scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Accurate structural elucidation is paramount in the development of novel therapeutics. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds like this compound. This guide offers a comprehensive examination of its expected spectroscopic signature.

Molecular Structure:

The Strategic Deployment of 3-Chloro-5,6-dimethylpyrazin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Pyrazine Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a quintessential example of such a scaffold.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity to serve as both a hydrogen bond donor and acceptor have cemented its role in the development of numerous therapeutic agents.[5][6] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][4][5][6] This guide delves into the specific potential of a highly functionalized pyrazine derivative, 3-Chloro-5,6-dimethylpyrazin-2-amine , as a versatile starting material for the synthesis of next-generation therapeutics.

Deconstructing the Core: An Analysis of this compound

The medicinal chemistry potential of this compound stems from the strategic placement of its functional groups, each offering distinct opportunities for synthetic elaboration and molecular recognition.

-

The Pyrazine Core: Provides the foundational aromatic system, contributing to the overall shape and electronic character of derivative molecules.[7]

-

The 2-Amino Group: A key reactive handle, this primary amine can be readily acylated, alkylated, or used in cyclization reactions to introduce diverse side chains and build more complex heterocyclic systems.[8] This position is crucial for establishing hydrogen bond interactions with target proteins.

-

The 3-Chloro Group: This halogen atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents, including amines, alcohols, and thiols.[9] This versatility is a cornerstone of library synthesis.

-

The 5,6-Dimethyl Groups: These alkyl substituents increase the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability. They also provide steric bulk that can be exploited to achieve selective binding to target proteins.

This combination of reactive sites and modulating groups makes this compound a highly attractive starting point for combinatorial chemistry and lead optimization campaigns.

Potential Therapeutic Applications and Target-Oriented Synthesis

Based on the extensive literature on pyrazine-based pharmacophores, we can project several high-potential therapeutic applications for derivatives of this compound.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[10] Pyrazine-based compounds have emerged as potent kinase inhibitors, often functioning as ATP-competitive ligands that occupy the adenine-binding pocket.[10][11] The 2-aminopyrazine motif is a common feature in many kinase inhibitors, where the amino group forms critical hydrogen bonds with the hinge region of the kinase.[10]

Proposed Application: Development of selective inhibitors for kinases implicated in cancer, such as Aurora Kinase, Casein Kinase 2 (CK2), and Cyclin-Dependent Kinases (CDKs).[11][12][13]

Synthetic Strategy: The 2-amino group can be functionalized with various aryl or heteroaryl groups to enhance binding affinity and selectivity. The 3-chloro position can be displaced by nucleophiles to introduce solubilizing groups or additional pharmacophoric elements.

Experimental Protocol: Synthesis of a Kinase-Targeted Library from this compound

-

Buchwald-Hartwig Amination at the 3-Position:

-

To a solution of this compound (1 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add the desired aniline or heterocyclic amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2 mmol).

-

Degas the mixture and heat to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino substituted pyrazine derivative.

-

-

Acylation of the 2-Amino Group:

-

Dissolve the product from step 1 (1 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Add triethylamine (1.5 mmol) followed by the dropwise addition of the desired acyl chloride or sulfonyl chloride (1.1 mmol).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

-

Data Presentation: Hypothetical Kinase Inhibition Data for a Library Derived from this compound

| Compound ID | R¹ at C3-Position | R² at N2-Position | Kinase IC₅₀ (nM) |

| PZA-K-001 | 4-morpholinoaniline | Benzoyl | 50 |

| PZA-K-002 | Piperidine | 4-fluorobenzoyl | 75 |

| PZA-K-003 | 3-aminopyrrolidine | Thiophene-2-carbonyl | 30 |

Visualization: General Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for generating a kinase inhibitor library.

Antibacterial Agents: Building on the Legacy of Pyrazinamide

Pyrazinamide is a first-line drug for the treatment of tuberculosis, highlighting the potential of the pyrazine scaffold in developing antibacterial agents.[14][15][16] The mechanism of action of many pyrazine-based antibacterials involves targeting essential bacterial enzymes or disrupting the bacterial cell wall.[8]

Proposed Application: Development of novel antibacterial agents against drug-resistant bacterial strains, including Mycobacterium tuberculosis.[15][17]

Synthetic Strategy: The 2-amino group can be converted to a hydrazide, which can then be condensed with various aldehydes to form hydrazones, a class of compounds known for their antibacterial activity.[8] The 3-chloro position can be substituted with moieties known to enhance antibacterial potency.

Experimental Protocol: Synthesis of Pyrazine-Based Hydrazone Antibacterials

-

Synthesis of Pyrazine-2-carbohydrazide derivative:

-

This is a multi-step process that would first involve conversion of the 2-amino group to a different functional group that can be hydrolyzed to a carboxylic acid, followed by esterification and then reaction with hydrazine hydrate. A more direct approach would be to start from a different pyrazine precursor. However, for the purpose of this guide, we will assume a related starting material is available for this specific synthetic route. A more plausible route from the title compound would be to leverage the chloro and amino groups for other types of antibacterial scaffolds.

-

-

Alternative Antibacterial Scaffold Synthesis: Triazolo[4,3-a]pyrazines:

-

React this compound with a suitable reagent to introduce a hydrazine at the 3-position via nucleophilic substitution of the chloride.

-

Cyclize the resulting hydrazinopyrazine with an appropriate orthoester or carboxylic acid derivative to form the triazolopyrazine ring system.[9]

-

Visualization: Proposed Signaling Pathway Inhibition by a Pyrazine-Based Antibacterial

Caption: Inhibition of bacterial DNA gyrase as a potential mechanism of action.

In Vitro Evaluation and Screening Protocols

Once a library of compounds has been synthesized, a robust screening cascade is essential to identify promising lead candidates.

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Set up the kinase reaction with the kinase, substrate, ATP, and the test compound (derived from this compound) in a 96- or 384-well plate.

-

Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Measure luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

-

Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[8]

Protocol:

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[18]

-

Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion and Future Directions

This compound represents a highly valuable, yet underexplored, scaffold in medicinal chemistry. Its inherent reactivity and substitution pattern provide a fertile ground for the generation of diverse chemical libraries. The logical application of this scaffold in the pursuit of novel kinase inhibitors and antibacterial agents is strongly supported by the extensive and successful history of pyrazine derivatives in these therapeutic areas.[1][2][6][11][19] The synthetic routes and screening protocols outlined in this guide provide a clear and actionable framework for researchers to unlock the full potential of this promising molecule. Future work should focus on the synthesis and screening of focused libraries against specific, high-value biological targets, with a view to identifying novel lead compounds for further preclinical development.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [ouci.dntb.gov.ua]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tandfonline.com [tandfonline.com]

A Technical Guide to the Role of Substituted Aminopyrazines in Modern Agrochemical Synthesis

This guide provides an in-depth technical examination of the role of substituted aminopyrazine derivatives, with a specific focus on the structural archetype of 3-Chloro-5,6-dimethylpyrazin-2-amine, in the synthesis of advanced agrochemicals. We will explore the synthetic utility of the aminopyrazine scaffold, its critical contribution to the biological activity of resulting fungicides, and the underlying structure-activity relationships that guide modern crop protection research. The synthesis and mechanism of the novel fungicide Pyraziflumid will be used as a central case study to illustrate these principles.

The Aminopyrazine Scaffold: A Privileged Structure in Agrochemical Design

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research.[1][2] Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework make them ideal building blocks for molecules designed to interact with specific biological targets.[2][3]

This compound (CAS: 39213-71-3) represents a key structural motif within this class.[4][5] Its constituent parts—the pyrazine core, the activating amino group, the synthetically versatile chloro substituent, and the modulating methyl groups—provide multiple points for chemical elaboration.

While direct, large-scale agrochemical syntheses starting from this exact molecule are not extensively detailed in public literature, its structure is emblematic of the precursors used to create highly active fungicidal agents. The principles of its reactivity and its contribution to biological efficacy are best understood through the synthesis of a closely related, commercially significant compound.

Case Study: The Synthesis of Pyraziflumid, a Novel SDHI Fungicide

Pyraziflumid is a potent, broad-spectrum fungicide developed by Nihon Nohyaku Co., Ltd.[6] It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which function by disrupting mitochondrial respiration in pathogenic fungi.[7][8] The core of Pyraziflumid is a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety, a structure that highlights the evolution from simple chloro- and methyl-substituted pyrazines to more complex, fluorinated analogues.[9]

The synthesis of Pyraziflumid demonstrates the strategic use of a pyrazine building block to construct the final active ingredient.

Synthetic Pathway Overview

The synthesis of Pyraziflumid can be achieved through the condensation of a key pyrazine intermediate, such as a 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester, with a specific biphenylamine derivative.[6] Several routes to this key pyrazine intermediate have been developed to optimize cost and efficiency, moving away from expensive trifluoromethylation reagents.[6]

The key transformation involves the formation of an amide bond between the pyrazine carboxylic acid (or its ester) and the amine group of 3',4'-difluorobiphenyl-2-amine. This final step assembles the two critical pharmacophores of the molecule.

Experimental Protocol: Amide Coupling Reaction

The following is a representative protocol for the amide bond formation, a crucial step in the synthesis of Pyraziflumid and related carboxamide fungicides.[9]

Objective: To synthesize N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (Pyraziflumid) from 3-(trifluoromethyl)pyrazine-2-carboxylic acid.

Materials:

-

3-(Trifluoromethyl)pyrazine-2-carboxylic acid

-

3′,4′-Difluorobiphenyl-2-amine

-

2-Chloro-1-methylpyridinium iodide

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for chromatography

Procedure:

-

To a stirred slurry of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.00 mmol), 3′,4′-difluorobiphenyl-2-amine (1.00 mmol), and 2-chloro-1-methylpyridinium iodide (1.00 mmol) in anhydrous tetrahydrofuran (10 mL), add triethylamine (3.00 mmol).

-

Stir the reaction mixture at room temperature for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate eluent system) to yield the final product as a white solid.[9]

Causality of Reagent Choice:

-

2-Chloro-1-methylpyridinium iodide: This is a coupling agent used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. It converts the carboxylic acid into a more reactive intermediate.

-

Triethylamine: A tertiary amine base used to neutralize the hydrogen iodide (HI) generated during the activation step, driving the reaction forward.

-

Anhydrous THF: A polar aprotic solvent chosen to dissolve the reactants without interfering with the reaction mechanism. The anhydrous condition is critical to prevent hydrolysis of the activated acid intermediate.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyraziflumid's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[7][8]

-

Target: The SDH enzyme is responsible for the oxidation of succinate to fumarate.

-

Inhibition: Pyraziflumid binds to the ubiquinone-binding site (Qp-site) of the SDH complex.

-

Disruption: This binding event physically blocks the natural substrate (ubiquinone) from accessing the active site.

-

Consequence: The blockage halts the electron transport chain, which cripples cellular energy (ATP) production. This energy deficit ultimately leads to the cessation of fungal growth and cell death.[8]

Structure-Activity Relationships (SAR)

The development of Pyraziflumid was guided by extensive structure-activity relationship (SAR) studies, which systematically modified the molecule to optimize fungicidal performance.[9]

-

Pyrazine Ring: The 3-(trifluoromethyl)pyrazine group was found to confer significantly higher activity against a broad spectrum of plant diseases compared to analogues with other substituents, such as a chloro group.[9] The trifluoromethyl group enhances the molecule's metabolic stability and binding affinity.

-

Biphenyl Moiety: The substitution pattern on the biphenylamine portion is critical. Studies revealed that N-(biphenyl-2-yl)carboxamides showed promising activity.[9] Further optimization led to the discovery that a 3',4'-difluoro substitution pattern on the distal phenyl ring provided the most well-balanced and potent fungicidal activity against key diseases like gray mold and brown rust.[6]

Table 1: Fungicidal Activity of Pyraziflumid Against Key Plant Pathogens

| Fungal Pathogen | Disease | EC₅₀ (mg a.i./L) |

| Botrytis cinerea | Gray Mold | 0.004 |

| Corynespora cassiicola | Target Spot | 0.045 |

| Phoma lingam | Blackleg | <0.03 |

| Colletotrichum gloeosporioides | Anthracnose | >100 |

| Fusarium oxysporum | Fusarium Wilt | >100 |

| Phytophthora infestans | Late Blight | >100 |

Data sourced from Kikutake et al., 2020.[6] A lower EC₅₀ value indicates higher fungicidal activity.

The data clearly shows that Pyraziflumid has exceptionally high intrinsic activity against certain pathogens like Botrytis cinerea, while being selective and less effective against others such as Fusarium and Phytophthora.[6] This selectivity is a hallmark of modern, target-specific fungicides.

Conclusion

The aminopyrazine scaffold, represented by structures like this compound, is a cornerstone of modern agrochemical synthesis. Its utility is powerfully demonstrated in the development of the fungicide Pyraziflumid. Through strategic chemical modifications—specifically the introduction of a trifluoromethyl group on the pyrazine ring and a difluorobiphenylamine side chain—researchers have engineered a highly potent and selective SDH inhibitor. This case study underscores the critical interplay between the core heterocyclic structure, targeted chemical synthesis, and a deep understanding of the biochemical mechanism of action in creating effective crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynce.com [biosynce.com]

- 3. mdpi.com [mdpi.com]

- 4. 39213-71-3|this compound|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 8. CAS 942515-63-1: Pyraziflumid | CymitQuimica [cymitquimica.com]

- 9. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 3-Chloro-5,6-dimethylpyrazin-2-amine, a substituted pyrazine of interest to researchers in medicinal chemistry and materials science. While a detailed historical account of its initial discovery is not prominently documented in readily available literature, this document constructs a scientifically grounded narrative of its synthesis based on established chemical principles and analogous transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of this compound.

Introduction and Strategic Importance

This compound belongs to the class of halogenated aminopyrazines. Pyrazine derivatives are significant scaffolds in drug discovery, appearing in a range of biologically active molecules. The presence of an amino group and a chlorine atom on the pyrazine ring offers two reactive sites for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substituents can influence the molecule's solubility, lipophilicity, and metabolic stability, making this a desirable starting material for library synthesis in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 39213-71-3 | Alfa Chemistry[1] |

| Molecular Formula | C₆H₈ClN₃ | Alfa Chemistry[1] |

| Molecular Weight | 157.60 g/mol | Alfa Chemistry[1] |

| IUPAC Name | This compound | Alfa Chemistry[1] |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | Alfa Chemistry[1] |

| XLogP3-AA | 1.2 | Alfa Chemistry[1] |

| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[1] |

| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[1] |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the readily available starting material, 2-amino-5,6-dimethylpyrazine. The key transformation is the selective chlorination of the pyrazine ring at the 3-position.

Caption: Proposed synthesis of this compound via direct chlorination.

Rationale for the Synthetic Approach

The proposed synthesis leverages the directing effects of the amino group on the pyrazine ring. The amino group is an activating group and directs electrophilic substitution to the positions ortho and para to it. In the case of 2-amino-5,6-dimethylpyrazine, the 3-position is ortho to the amino group, making it susceptible to electrophilic chlorination.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). NCS is often preferred for its milder reaction conditions and higher selectivity, which helps to minimize the formation of dichlorinated or other byproducts. The reaction is typically carried out in an inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) at a controlled temperature to manage the reactivity and improve the yield of the desired product.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, based on established methodologies for the chlorination of aminopyrazines.

Materials:

-

2-Amino-5,6-dimethylpyrazine

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5,6-dimethylpyrazine (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Chlorinating Agent: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a pure solid.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show two singlets for the two non-equivalent methyl groups and a broad singlet for the amino protons.

-

¹³C NMR will display distinct signals for the four aromatic carbons and the two methyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Safety Considerations

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Chlorosuccinimide is an irritant and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled accordingly.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.

Conclusion

This technical guide outlines a plausible and detailed synthetic route for this compound, a valuable building block in chemical synthesis. By leveraging established chlorination methodologies for aminopyrazines, this guide provides a practical framework for its preparation and characterization. The strategic importance of this compound lies in its potential for further functionalization, opening avenues for the discovery of novel molecules with diverse applications.

References

3-Chloro-5,6-dimethylpyrazin-2-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved therapeutics.[1][2] This guide focuses on a particularly valuable derivative, 3-Chloro-5,6-dimethylpyrazin-2-amine, exploring its physicochemical properties, synthesis, and reactivity. As a Senior Application Scientist, this document aims to provide not just protocols, but a strategic understanding of how this building block's unique electronic and steric features can be leveraged for the efficient synthesis of novel molecular entities. We will delve into its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by detailed experimental workflows and case studies in contemporary drug discovery programs, particularly in oncology.

The Pyrazine Core in Medicinal Chemistry: A Privileged Scaffold

Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings like pyrazine being particularly prominent.[3][4] The two nitrogen atoms at the 1 and 4 positions of the pyrazine ring act as hydrogen bond acceptors and modulate the molecule's electronic properties, enhancing its ability to bind to biological targets.[2][3] This has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3][5]

Several blockbuster drugs incorporate the pyrazine motif, including the proteasome inhibitor Bortezomib for multiple myeloma and the anti-tuberculosis agent Pyrazinamide, highlighting the scaffold's clinical significance.[1] The strategic functionalization of the pyrazine ring allows for fine-tuning of a compound's pharmacological profile, making substituted pyrazines like this compound highly sought-after starting materials.

Physicochemical Profile of this compound

A thorough understanding of a building block's physical and chemical properties is critical for predicting its behavior in reactions and its potential contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a final drug candidate.

| Property | Value | Source |

| CAS Number | 39213-71-3 | [6] |

| Molecular Formula | C₆H₈ClN₃ | [6] |

| Molecular Weight | 157.60 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [6] |

| XLogP3-AA (Lipophilicity) | 1.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Rotatable Bond Count | 0 | [6] |

The moderate lipophilicity (XLogP3-AA) and TPSA suggest that derivatives of this building block have a good starting point for developing orally bioavailable drugs. The presence of both a hydrogen bond donor (amine) and acceptor sites (ring nitrogens) provides multiple points for target interaction.

Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from its distinct reactive sites. The electron-deficient nature of the pyrazine ring, amplified by the chloro-substituent, makes the C3 position highly susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond on the pyrazine ring is sufficient for participation in several key transformations. The general reactivity trend for halopyrazines in these reactions is I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[7] However, advancements in catalyst and ligand design have made chloro-heterocycles, like our title compound, excellent and cost-effective substrates.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base | 3-Aryl/Heteroaryl-5,6-dimethylpyrazin-2-amine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ + Ligand + Base | N³,N³-Disubstituted-5,6-dimethylpyrazin-2,3-diamine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | 3-Alkynyl-5,6-dimethylpyrazin-2-amine |

| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | 3-Alkenyl-5,6-dimethylpyrazin-2-amine |

Causality Insight: The choice of a palladium-catalyzed reaction is dictated by the desired bond construction. For introducing new aryl fragments to explore Structure-Activity Relationships (SAR), a Suzuki coupling is the go-to method due to the commercial availability of a vast array of boronic acids.[8] If the goal is to modulate solubility or introduce a new hydrogen-bond donor/acceptor, a Buchwald-Hartwig amination is employed.[9]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyrazine ring activates the C3-chloro substituent towards displacement by nucleophiles. This reaction pathway is often complementary to cross-coupling and can be more atom-economical. The reactivity order is typically the reverse of cross-coupling (F > Cl > Br > I) because the rate-determining step often involves the stabilization of a negative charge in the Meisenheimer intermediate, which is best achieved by more electronegative halogens.[7] Common nucleophiles include alkoxides, thiolates, and amines, allowing for the introduction of diverse functional groups.

Application in Kinase Inhibitor Drug Discovery

The aminopyrazine core is a well-established scaffold for designing potent and selective kinase inhibitors.[5][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] Derivatives of this compound can be elaborated to target the ATP-binding site of various kinases.

By using a Suzuki reaction to append an appropriate aryl group at the C3 position, one can generate derivatives that occupy the hydrophobic pocket of the kinase active site. The C2-amine can then be functionalized to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Experimental Protocols

The following protocols are representative workflows. As a self-validating system, each step should be monitored (e.g., by TLC or LC-MS) to ensure reaction completion before proceeding to the next stage.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

This compound is a robust and versatile heterocyclic building block with significant potential in drug discovery. Its well-defined reactivity allows for predictable and efficient elaboration into diverse chemical libraries. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, enables the rapid exploration of structure-activity relationships. As the demand for novel therapeutics targeting complex diseases like cancer continues to grow, the importance of privileged scaffolds like the aminopyrazine core, and specifically accessible, functionalized starting materials such as this one, will only increase. Future work will likely focus on developing even more efficient and sustainable catalytic systems for its functionalization and exploring its utility in new therapeutic areas beyond oncology and infectious disease.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Differential Reactivity of Chloro and Amine Groups in 3-Chloro-5,6-dimethylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro and amine functional groups in 3-chloro-5,6-dimethylpyrazin-2-amine. This pyrazine derivative is a valuable scaffold in medicinal chemistry and drug development, and a thorough understanding of its reactivity is crucial for the strategic design of synthetic routes to novel bioactive molecules. This document explores the underlying electronic and steric factors governing the reactivity of each functional group and provides field-proven insights into key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions of the chloro group, and acylation and condensation reactions of the amine group. Detailed experimental protocols, mechanistic considerations, and comparative reactivity data are presented to empower researchers in their synthetic endeavors.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CDMPA) is a heterocyclic compound featuring a pyrazine core substituted with a chloro group, an amine group, and two methyl groups. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which significantly influences the reactivity of its substituents. This guide will dissect the chemical behavior of the chloro and amine groups, providing a framework for selectively targeting each site for chemical modification.

The strategic positioning of the electron-donating amine and methyl groups ortho and meta to the chloro group, respectively, and the electron-withdrawing nature of the chloro group ortho to the amine group, creates a nuanced electronic environment that dictates the molecule's reactivity. Understanding this interplay is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

Reactivity of the Chloro Group: A Gateway to C-C and C-N Bond Formation

The chloro group at the 3-position of the pyrazine ring is activated towards nucleophilic displacement and serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring renders the chloro group susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1]

Mechanism of SNAr:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized across the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

-

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion.

The rate of SNAr is significantly influenced by the nature of the nucleophile and the electronic properties of the pyrazine ring. The presence of electron-donating groups, such as the amine and methyl groups in CDMPA, can decrease the electrophilicity of the ring and thus slow down the rate of SNAr compared to an unsubstituted chloropyrazine. However, the inherent electron deficiency of the pyrazine core still allows for these reactions to occur under appropriate conditions.[2][3]

Typical Nucleophiles:

-

Alkoxides (e.g., sodium methoxide)

-

Amines (e.g., morpholine, piperidine)

-

Thiols (e.g., sodium thiophenoxide)

Experimental Protocol: SNAr with Morpholine

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL), add morpholine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(morpholin-4-yl)-5,6-dimethylpyrazin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the chloro group of CDMPA serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazine ring and a variety of organoboron reagents.[4] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of bromides and iodides.[5] However, the use of electron-rich and bulky phosphine ligands can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, enabling efficient coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd₂(dba)₃ (0.025 mmol) and a suitable ligand (e.g., XPhos, SPhos) (0.1 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-